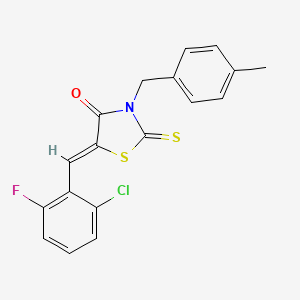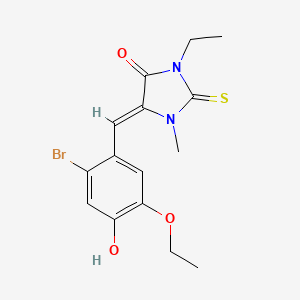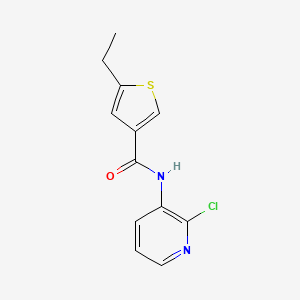![molecular formula C28H23NO5S B4629404 4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4629404.png)
4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate
説明
The investigation of aromatic sulfonamides and their derivatives, including compounds similar to "4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate," is crucial due to their wide range of applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. These compounds are known for their diverse chemical reactions and properties, allowing for the development of novel materials and pharmaceutical agents.
Synthesis Analysis
Synthetic approaches to compounds with similar structural motifs often involve multi-step synthesis, including condensation, diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, and methylation processes (Yang Jian-she, 2009). Advanced synthetic techniques may also involve the use of catalysis and regioselective annulation to introduce sulfenyl groups or to achieve specific molecular frameworks (Zhen Li, Jianquan Hong, L. Weng, Xigeng Zhou, 2012).
Molecular Structure Analysis
The molecular structure of compounds in this category can be elucidated using techniques like X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial orientation. Hydrogen bonding patterns, molecular geometry, and electron distribution can be determined, providing insights into the compound's reactivity and properties (Shiji Fazil, R. Ravindran, A. Devi, B. K. Bijili, 2012).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include nucleophilic substitution, electrophilic aromatic substitution, and reactions with nucleophiles or electrophiles depending on the functional groups present. The presence of sulfonamide and benzoyl groups can influence the compound's reactivity, making it a participant in a variety of organic transformations (T. Engler, An Chai, K. O. LaTessa, 1996).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, can be significantly affected by the compound's molecular arrangement and intermolecular forces. Studies of similar compounds focus on understanding these properties to predict behavior in different environments and applications (A. Saeed, Amara Mumtaz, U. Flörke, 2010).
Chemical Properties Analysis
The chemical properties are closely tied to the compound's functional groups. Sulfonamide and benzoyl groups, for example, confer specific reactivity patterns, such as acidity or basicity of the amide nitrogen, electrophilic character of the carbonyl carbon, and potential for hydrogen bonding. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential applications (A. El-Bardan, 1992).
科学的研究の応用
Synthesis Techniques and Chemical Properties
Advanced Sulfonamide Synthesis : Research has shown the efficient synthesis of sulfonamides, including compounds similar to 4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate, using novel catalysts and conditions that yield high-purity products. These compounds exhibit significant antimicrobial activities, indicating their potential in medical applications (S. Dineshkumar & G. Thirunarayanan, 2019).
Intermediate Compounds in Drug Synthesis : Synthesis processes for key intermediates of pharmaceutical importance, showcasing the role of similar compounds in the development of therapeutic agents. The methodologies optimize conditions for condensation, methylation, and cyclization, contributing to the efficient production of intermediates (Z. Xiu-lan, 2009).
Polymer Development : A study demonstrated the synthesis of well-defined aromatic polyamides using similar chemical structures, highlighting the application in creating block copolymers with controlled molecular weight and polydispersity. This research paves the way for the development of new materials with specific mechanical and chemical properties (T. Yokozawa et al., 2002).
Novel Antimicrobial Agents : Investigations into novel sulfone derivatives reveal their potent antimicrobial activities. The creation of these compounds, including those structurally related to 4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate, shows promise in developing new antimicrobial treatments (Amani M. R. Alsaedi et al., 2019).
Material Science and Membrane Technology : Sulfonated polybenzimidazoles containing phenyl phthalazinone groups, synthesized via polycondensation, demonstrate excellent thermal stability, low water uptake, and high conductivity. These materials are suitable for proton exchange membrane applications, showing the versatility of similar chemical compounds in energy technologies (Chengde Liu et al., 2014).
特性
IUPAC Name |
[4-(benzenesulfonyl)phenyl]methyl 2-[(3-methylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO5S/c1-20-8-7-9-22(18-20)27(30)29-26-13-6-5-12-25(26)28(31)34-19-21-14-16-24(17-15-21)35(32,33)23-10-3-2-4-11-23/h2-18H,19H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALJZPVFRGAVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4629346.png)
![5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4629356.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4629358.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B4629363.png)

![1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline](/img/structure/B4629368.png)
![3-[(difluoromethyl)thio]-4-(2-isopropylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4629383.png)
![9-tert-butyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629385.png)
![methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4629398.png)
![N-methyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4629401.png)
![{3-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4629409.png)
